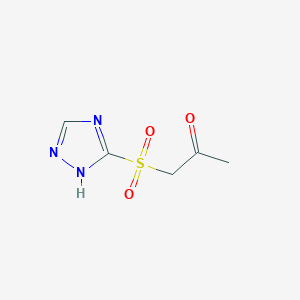![molecular formula C20H27ClN2O2 B262629 N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, also known as ABEU, is a chemical compound that has been synthesized for various scientific research applications. ABEU is a urea derivative that has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves its ability to inhibit the activity of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of beta-amyloid plaques. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has also been shown to have low toxicity and high solubility, which are favorable properties for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and proteins, modulate neurotransmitter activity, and decrease the formation of beta-amyloid plaques. However, N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea, including its use as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea may also have potential therapeutic effects for other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea involves a series of chemical reactions, starting with the reaction of 1-adamantylamine with 4-chlorobenzyl chloroformate to form N-(1-adamantyl)-N'-[(4-chlorobenzyl)oxy]carbonyl]-1,2-ethanediamine. This intermediate compound is then reacted with urea to yield N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea. The synthesis of N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has been used in various scientific research applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea has shown promising results in its ability to inhibit the growth of cancer cells and decrease the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
Nom du produit |
N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea |
|---|---|
Formule moléculaire |
C20H27ClN2O2 |
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[2-[(4-chlorophenyl)methoxy]ethyl]urea |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-3-1-14(2-4-18)13-25-6-5-22-19(24)23-20-10-15-7-16(11-20)9-17(8-15)12-20/h1-4,15-17H,5-13H2,(H2,22,23,24) |
Clé InChI |
ICJJSSJGQCASTL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCOCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![2-({[(3-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B262550.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)


![ethyl 4-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B262575.png)

